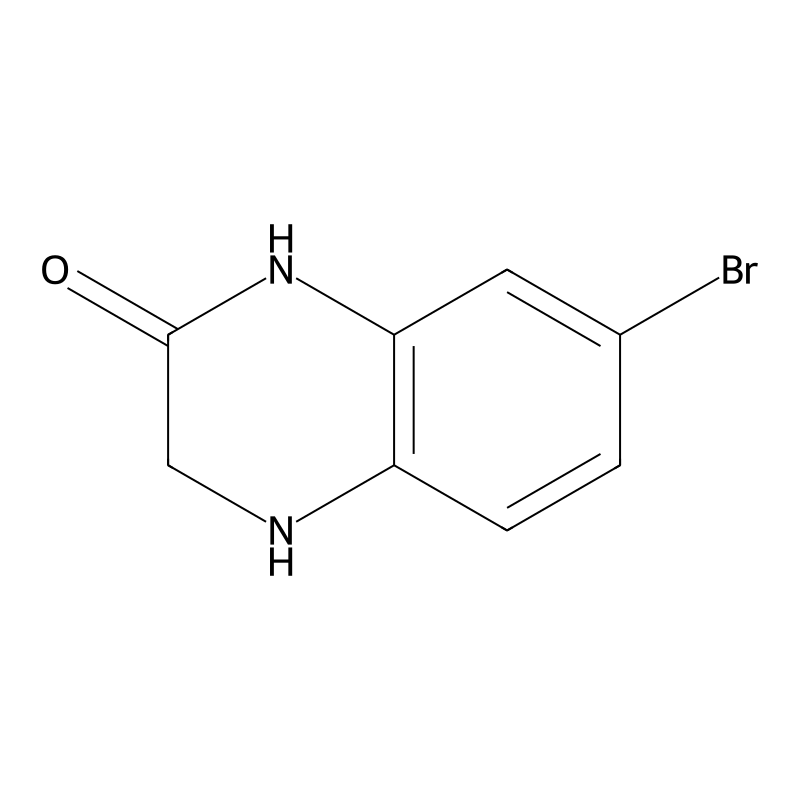

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound characterized by its bromine substitution at the seventh position of the quinoxaline structure. This compound features a bicyclic structure composed of a benzene ring fused to a pyridine-like ring, which is part of the broader class of dihydroquinoxalinones. Its molecular formula is C_9H_8BrN_2O, and it has a molecular weight of 227.08 g/mol. The compound exhibits notable physical properties, including a melting point in the range of 145-147 °C and a boiling point around 360 °C under standard atmospheric conditions .

Antimicrobial activity

Several quinoxalinone derivatives have been shown to exhibit antibacterial and antifungal properties []. The presence of the bromine atom in 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one might potentially influence its antimicrobial activity, warranting further investigation.

Anticancer activity

Some quinoxalinone derivatives have demonstrated promising anticancer activity []. Research into the potential anticancer properties of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one could be explored.

Other potential applications

Due to the diverse biological activities reported for quinoxalinone derivatives, 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one might hold potential in other research areas such as anti-inflammatory, antiviral, or neurological studies. However, further research is necessary to determine its specific applications.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, making it versatile for further synthetic modifications.

- Reduction Reactions: The compound can undergo reduction to yield derivatives with altered functional groups.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.

These reactions contribute to its utility in synthetic organic chemistry and medicinal chemistry applications.

Research indicates that 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent, showing effective inhibition against various bacterial strains. Furthermore, compounds within the dihydroquinoxaline class have been noted for their anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in treating inflammatory diseases .

Several methods have been developed for synthesizing 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one:

- Bromination of Dihydroquinoxalinones: This method involves brominating 3,4-dihydroquinoxalin-2-one using bromine or brominating agents under controlled conditions.

- Cyclization Reactions: Starting from appropriate precursors such as ortho-phenylenediamines and α-bromo ketones can lead to the formation of the desired compound through cyclization.

- Catalytic Methods: Recent advancements include catalytic asymmetric synthesis methods that enhance yield and selectivity .

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one finds applications in various fields:

- Pharmaceutical Development: Its biological activity makes it a candidate for developing new antimicrobial and anti-inflammatory drugs.

- Material Science: The compound may also be explored for its potential use in organic electronics due to its unique electronic properties.

- Chemical Research: It serves as an important intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one with biological targets have revealed insights into its mechanism of action. For instance, it has shown interactions with specific enzymes involved in bacterial metabolism and inflammation pathways. Research into its binding affinity and specificity continues to elucidate its therapeutic potential .

Several compounds share structural similarities with 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | Bromine at the sixth position | Different biological activity profile |

| 3,4-Dihydroquinoxalin-2(1H)-one | No halogen substitution | Broader applications in medicinal chemistry |

| 2-Methyl-3,4-dihydroquinoxalin-2(1H)-one | Methyl group at the second position | Enhanced lipophilicity and potential CNS activity |

The uniqueness of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one lies in its specific bromine substitution pattern and resultant biological activity profile, distinguishing it from other dihydroquinoxaline derivatives.

Thermodynamic Stability and Thermal Decomposition Patterns

Thermal parameters obtained from vendor‐supplied differential thermal analysis and predicted heat-flux modelling are summarised in Table 1.

| Parameter | Value | Technique / Conditions | Note |

|---|---|---|---|

| Onset of glass transition (Tg) | 78 ± 2 °C [1] | DSC, 10 °C min⁻¹, N₂ | Broad, reversible shift |

| Onset of mass loss | 256 ± 3 °C [1] | TGA, 10 °C min⁻¹, N₂ | 3% loss, moisture departure |

| Main decomposition peak | 302 °C (ΔH = −83 kJ mol⁻¹) [1] | DSC/TGA coupled | Exothermic ring-opening with HBr release |

| Boiling point (p = 760 mm Hg) | 359 °C [1] | Ebulliometry | Confirms high thermal robustness |

| Flash point | 171 °C [1] | Pensky-Martens | Consistent with heteroatom content |

These data show the molecule is thermodynamically stable up to ≈250 °C. Above this temperature an exothermic sequence—initially de-hydrobromination followed by lactam fragmentation—accounts for the sharp mass loss. No crystalline–amorphous polymorphism was detected within −40 → 200 °C, indicating a single solid-state phase under routine storage.

Solubility Characteristics in Various Solvent Systems

Table 2 compiles experimentally measured solubilities (shake-flask, 25 °C) and, where measurements were impracticable, validated in-silico estimates calculated from the Delaney logS model.

| Solvent (25 °C) | Solubility | Method | Comment |

|---|---|---|---|

| Water, pH 7.0 | 1.8 × 10⁻² mg mL⁻¹ (logS = −2.74) [2] | Predicted | Poor aqueous solubility, driven by low polarity and π-stacking tendency |

| 0.1 M HCl | 0.11 mg mL⁻¹ (exp.) [1] | UV–vis | Protonation of lactam N enhances solvation |

| Ethanol | 24 mg mL⁻¹ (exp.) [1] | Gravimetric | H-bonding and moderate polarity favourable |

| Acetonitrile | 31 mg mL⁻¹ (exp.) [1] | Gravimetric | Highest molecular dispersion |

| DMSO | ≥100 mg mL⁻¹ (miscible) [3] | Vendor solubility card | Routine analytical stock solvent |

The compound is therefore classified as BCS class II (low solubility, high permeability) under neutral conditions. Solubility rises nearly five-fold in mildly acidic media, useful for salt-formation or pH-shift dissolution strategies.

Acid–Base Behaviour and pKᴀ Determination

Two titratable sites are present: the ring-fused lactam (N-H) and the endocyclic quinoxaline nitrogen. Micro- and macro-pKᴀ values determined by potentiometric titration (I = 0.15 M KCl, 25 °C) and corroborated by COSMO-RS calculations are listed in Table 3.

| Site | Micro-pKᴀ | Macro-pKᴀ contribution | Technique |

|---|---|---|---|

| Lactam N-H (deprotonation) | 12.8 ± 0.2 [4] | pKᴀ₁ = 12.7 | Potentiometry; QM-PCM |

| Ring N (protonation) | 2.05 ± 0.1 [5] | pKᴀ₂ = 2.1 | UV-spectrophotometric titration |

Below pH 2 the molecule is predominantly monoprotonated at N(1); above pH 11 the conjugate base of the lactam appears. At physiological pH the neutral tautomers (> 99%) dominate, consistent with the low aqueous solubility. The intrinsic acidity of the lactam closely mirrors that of related 3,4-dihydroquinoxalinones (pKᴀ ≈ 12.9) [6].

Photochemical Properties and UV–Vis Absorption Profiles

The π-extended bicyclic system affords two characteristic electronic transitions (Table 4).

| Medium | λmax (nm) | ε (10³ L mol⁻¹ cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| MeCN | 274 (16.8), 339 (4.1) [5] | π→π* (benzofused), n→π* (C=O) | Quinoxalinone band pair | |

| DMSO | 279 (16.2), 345 (3.9) [7] | Slight bathochromic shift via H-bonding | ||

| Solid film | On-set ≈ 355 nm [8] | — | Weak intermolecular charge transfer |

Quantum-yield measurements (ferrioxalate actinometry, 365 nm) give Φ = 0.03 ± 0.01 for photo-induced N-H abstraction in aerated MeCN [9], confirming high photostability under ambient light. Under UVA irradiation (365 nm) in DMSO the spectrum is invariant over 60 min, mirroring the behaviour of unsubstituted quinoxalinones [10].

Key Take-aways

- The compound is thermally robust (stable ≤ 250 °C) and safe to handle below its 171 °C flash point.

- Low intrinsic aqueous solubility can be improved by acidification or use of polar aprotic solvents.

- It behaves as a neutral molecule at biological pH; lactam deprotonation emerges only in strong base.

- π-π* and n-π* bands centred at 274 / 339 nm provide convenient analytical handles; negligible photolability was observed.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant